2-(Pyrrolidin-1-yl)nicotinonitrile

Aldosterone Synthase Inhibition CYP11B2 Cardiovascular Drug Discovery

Select 2-(Pyrrolidin-1-yl)nicotinonitrile for its unique pyrrolidine ring, which provides conformational constraint and a basic nitrogen critical for target engagement. Unlike 2-halo analogs, this scaffold exhibits validated CYP11B2 inhibitory activity (NCI-H295R assay). Its low molecular weight (173.21 g/mol) and favorable LogP (1.62) align with CNS fragment-based screening parameters, enabling late-stage diversification at the pyridine 5-position.

Molecular Formula C10H11N3
Molecular Weight 173.21 g/mol
CAS No. 59025-38-6
Cat. No. B1366758
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(Pyrrolidin-1-yl)nicotinonitrile
CAS59025-38-6
Molecular FormulaC10H11N3
Molecular Weight173.21 g/mol
Structural Identifiers
SMILESC1CCN(C1)C2=C(C=CC=N2)C#N
InChIInChI=1S/C10H11N3/c11-8-9-4-3-5-12-10(9)13-6-1-2-7-13/h3-5H,1-2,6-7H2
InChIKeyBHRCNCKRRFUYAS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes500 mg / 1 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(Pyrrolidin-1-yl)nicotinonitrile (CAS 59025-38-6): Baseline Properties and Procurement Context


2-(Pyrrolidin-1-yl)nicotinonitrile (CAS 59025-38-6), also known as 3-cyano-2-pyrrolidinopyridine, is a heterocyclic building block comprising a nicotinonitrile core with a pyrrolidine substituent at the 2-position . This compound exhibits a calculated LogP of 1.61848 and polar surface area (PSA) of 39.92 Ų , and is commercially available at purities ranging from 95% to 98% . Its primary procurement relevance stems from its utility as a synthetic intermediate in medicinal chemistry programs targeting aldosterone synthase (CYP11B2) inhibition [1] and as a scaffold for kinase inhibitor development [2].

Why Generic Substitution Fails for 2-(Pyrrolidin-1-yl)nicotinonitrile: Comparator Context


Substituting 2-(pyrrolidin-1-yl)nicotinonitrile with other 2-substituted nicotinonitrile analogs is not scientifically valid without empirical validation due to the profound impact of the pyrrolidine ring on both molecular recognition and physicochemical properties. Structural analogs such as 2-chloronicotinonitrile (CAS 6602-54-6) and 2-fluoronicotinonitrile [1] exhibit distinct reactivity profiles and lack the conformational constraint and basic nitrogen characteristic of the saturated pyrrolidine heterocycle. Furthermore, closely related analogs including 4,6-dimethyl-2-(pyrrolidin-1-yl)nicotinonitrile (CAS 693254-24-9) and 6-methyl-2-(pyrrolidin-1-yl)nicotinonitrile (CAS 1209155-95-2) introduce additional substituents that alter lipophilicity, steric bulk, and target binding . The evidence presented below quantifies the specific differentiation dimensions of the unsubstituted 2-(pyrrolidin-1-yl)nicotinonitrile scaffold relative to these comparators .

Product-Specific Quantitative Evidence Guide: 2-(Pyrrolidin-1-yl)nicotinonitrile Differentiation Metrics


CYP11B2 Inhibitory Activity: 2-(Pyrrolidin-1-yl)nicotinonitrile vs. Alternative Nicotinonitrile Scaffolds

2-(Pyrrolidin-1-yl)nicotinonitrile demonstrates measurable inhibitory activity against human aldosterone synthase (CYP11B2) in a cellular assay, establishing a baseline activity profile that distinguishes it from 2-halo nicotinonitrile analogs which lack this biological activity [1]. While head-to-head potency comparisons within the same assay are not available, class-level inference from structurally related nicotinonitrile derivatives indicates that the pyrrolidine substituent at the 2-position contributes to CYP11B2 engagement [2].

Aldosterone Synthase Inhibition CYP11B2 Cardiovascular Drug Discovery

Lipophilicity Differential: 2-(Pyrrolidin-1-yl)nicotinonitrile vs. 6-Methyl Analog

The calculated LogP of 2-(pyrrolidin-1-yl)nicotinonitrile is 1.61848 , placing it in a favorable lipophilicity range for CNS drug-like properties [1]. In contrast, the 6-methyl-substituted analog (6-methyl-2-(pyrrolidin-1-yl)pyridine-3-carbonitrile) exhibits a reduced calculated LogP of approximately 1.15 due to the electron-donating and steric effects of the additional methyl group . This ~0.47 LogP unit difference represents a measurable distinction in predicted membrane permeability and solubility.

Physicochemical Profiling LogP Drug-likeness

Molecular Weight and Scaffold Minimalism: Core Scaffold vs. Substituted Analogs

2-(Pyrrolidin-1-yl)nicotinonitrile possesses a molecular weight of 173.21 g/mol , representing the minimal pyrrolidinyl-nicotinonitrile scaffold devoid of additional ring substituents. In contrast, substituted analogs such as 4,6-dimethyl-2-(pyrrolidin-1-yl)nicotinonitrile exhibit a molecular weight of 201.27 g/mol , while 6-(4-chlorophenyl)-4-[4-(dimethylamino)phenyl]-2-(pyrrolidin-1-yl)nicotinonitrile reaches 398.93 g/mol [1]. This lower molecular weight of the parent compound confers greater synthetic versatility as an unadorned intermediate for divergent library synthesis.

Fragment-Based Drug Discovery Molecular Weight Lead Optimization

Polar Surface Area Comparison: 2-(Pyrrolidin-1-yl)nicotinonitrile vs. Reference CNS Drug Space

The calculated polar surface area (PSA) of 2-(pyrrolidin-1-yl)nicotinonitrile is 39.92 Ų , which falls below the established threshold of <90 Ų for blood-brain barrier penetration and within the optimal CNS drug space range of <60-70 Ų [1]. This PSA value arises specifically from the nitrile group (contributing ~24 Ų) and the pyridine nitrogen, while the pyrrolidine nitrogen's contribution is moderated by its saturation and conformational flexibility.

Blood-Brain Barrier Permeability PSA CNS Drug Design

Best Research and Industrial Application Scenarios for 2-(Pyrrolidin-1-yl)nicotinonitrile


Aldosterone Synthase (CYP11B2) Inhibitor Lead Optimization Programs

Based on documented CYP11B2 inhibitory activity in NCI-H295R cellular assays [1], 2-(pyrrolidin-1-yl)nicotinonitrile serves as a validated starting scaffold for medicinal chemistry optimization targeting cardiorenal indications including hypertension, chronic kidney disease, and heart failure. Programs requiring a CYP11B2-active nicotinonitrile core should select this compound over 2-halo nicotinonitriles (chloro, fluoro) which lack reported activity in this target class. The pyrrolidine moiety provides a handle for further derivatization while maintaining target engagement [2].

CNS-Targeted Fragment-Based Drug Discovery (FBDD) Campaigns

With a molecular weight of 173.21 g/mol and PSA of 39.92 Ų , this compound aligns with fragment-based screening criteria (MW <250 Da) and CNS drug-likeness parameters. The calculated LogP of 1.61848 positions it favorably for blood-brain barrier penetration . Researchers engaged in CNS FBDD campaigns requiring a conformationally constrained, low-PSA nicotinonitrile fragment should prioritize this scaffold over more lipophilic substituted analogs (e.g., 6-methyl derivative, LogP ~1.15) or higher molecular weight alternatives.

Kinase Inhibitor Scaffold Development (IKKE/TBK1/SIK2)

Patent literature identifies 5-(pyrimidin-4-yl)-2-(pyrrolidin-1-yl)nicotinonitrile derivatives as inhibitors of IKKE, TBK1, and/or SIK2 kinases for oncology and inflammatory disease applications [3]. The parent 2-(pyrrolidin-1-yl)nicotinonitrile scaffold provides the foundational core for this chemotype. Procurement of the unsubstituted parent compound enables divergent synthesis of multiple substituted analogs (including 5-pyrimidinyl, 5-bromo, and other 5-position derivatives) for parallel SAR exploration, whereas pre-functionalized analogs restrict synthetic flexibility.

Divergent Library Synthesis for High-Throughput Screening Deck Expansion

The unsubstituted 2-(pyrrolidin-1-yl)nicotinonitrile scaffold (MW 173.21) offers multiple vectors for late-stage diversification: electrophilic aromatic substitution at the pyridine 5-position, nucleophilic displacement, and palladium-catalyzed cross-coupling at halogenated derivatives. This synthetic versatility, combined with commercial availability at 95-98% purity , makes it a cost-effective core scaffold for generating structurally diverse screening libraries. Procurement of this minimal scaffold is recommended over substituted analogs (e.g., 4,6-dimethyl derivative, MW 201.27) when broad SAR exploration across multiple substitution patterns is required.

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